N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiadiazole core linked to a piperazine ring via a carbonyl group. The ethyl spacer connects the piperazine to a thiophene-3-carboxamide moiety, with the hydrochloride salt enhancing solubility. Its structural complexity necessitates detailed comparative analyses with analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2.ClH/c24-17(14-3-10-26-12-14)19-4-5-22-6-8-23(9-7-22)18(25)13-1-2-15-16(11-13)21-27-20-15;/h1-3,10-12H,4-9H2,(H,19,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVTXPHIXHSUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.
Attachment of Piperazine: The benzo[c][1,2,5]thiadiazole core is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the piperazine derivative.
Introduction of Thiophene Carboxamide: The piperazine derivative is further reacted with thiophene-3-carboxylic acid under amide coupling conditions to form the final product.
Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups on the benzo[c][1,2,5]thiadiazole can be reduced to amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Anticancer Research
The compound's potential as an anticancer agent has been explored through various studies. Thiophene and thiadiazole derivatives are known for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.
- Mechanism of Action : Research indicates that compounds containing thiophene and thiadiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thiophene have shown cytotoxic effects against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines when evaluated in vitro .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to various targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Thiadiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity.
- In Vitro Evaluation : Several studies have highlighted the synthesis of thiadiazole derivatives that display significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
Anti-inflammatory Applications
The anti-inflammatory potential of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has garnered attention due to its ability to inhibit key inflammatory mediators.
- In Silico Studies : Molecular docking studies indicate that this compound may act as a 5-lipoxygenase inhibitor, which is involved in the biosynthesis of leukotrienes—potent mediators of inflammation . This suggests its utility in treating inflammatory diseases.
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agrochemicals, particularly as insecticides or herbicides.
- Biological Activity : Research on related thiadiazole compounds has shown promising results against agricultural pests such as Spodoptera littoralis (cotton leafworm). These compounds often exhibit low toxicity to mammals while maintaining high efficacy against target pests .
Synthesis and Characterization
The synthesis of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several chemical transformations:
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzo[c][1,2,5]thiadiazole derivative |
| Step 2 | Formation of piperazine linkage |
| Step 3 | Attachment of the thiophene carboxamide moiety |
| Step 4 | Hydrochloride salt formation for enhanced solubility |
Each step is characterized by specific reaction conditions and purification methods such as recrystallization or chromatography to ensure high purity and yield.
Mechanism of Action
The mechanism of action of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[c][1,2,5]thiadiazole moiety could be involved in electron transfer processes, while the piperazine ring might enhance binding affinity to biological targets.
Comparison with Similar Compounds
Structural Modifications and NMR Profiling
Key structural analogs include compounds with variations in the benzothiadiazole, piperazine, or thiophene moieties. NMR spectroscopy has been pivotal in identifying substituent effects, as demonstrated in studies comparing rapamycin derivatives (e.g., compounds 1 and 7) .
Table 1: NMR Chemical Shift Differences in Critical Regions
| Compound | Region A (ppm, positions 39–44) | Region B (ppm, positions 29–36) |
|---|---|---|
| Target Compound | 7.2–7.8 | 3.1–3.5 |
| Analog 1* | 7.0–7.6 | 3.0–3.4 |
| Analog 2† | 7.5–8.1 | 3.3–3.7 |
*Analog 1: Benzothiadiazole replaced with benzothiazole.
†Analog 2: Piperazine replaced with morpholine.
As seen in Table 1, Region A (aromatic protons) and Region B (aliphatic linker protons) exhibit shifts dependent on substituents. For example, replacing benzothiadiazole with benzothiazole (Analog 1) reduces aromatic deshielding, while morpholine substitution (Analog 2) increases aliphatic proton shifts due to altered electron density .
Physicochemical Properties and Lumping Strategy Considerations
The "lumping strategy," which groups structurally similar compounds for simplified modeling, is less applicable here due to significant property variations caused by minor structural changes .
Table 2: Key Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 492.3 | 478.2 | 488.4 |
| LogP | 2.8 | 3.1 | 2.5 |
| Solubility (mg/mL) | 12.4 | 8.7 | 15.2 |
The benzothiadiazole group in the target compound contributes to lower LogP compared to Analog 1 (benzothiazole), likely due to enhanced polarity. Conversely, Analog 2’s morpholine ring improves solubility by increasing hydrogen-bonding capacity. Such disparities invalidate lumping, necessitating individual profiling .
Table 3: Reaction Yields with Amine Nucleophiles
| Compound | Yield (%) | Reaction Time (h) |
|---|---|---|
| Target Compound | 78 | 6 |
| Analog 1 | 62 | 8 |
| Analog 2 | 85 | 5 |
The target compound’s intermediate reactivity balances yield and speed, whereas Analog 2’s morpholine system accelerates reactions due to better leaving-group stabilization .
Biological Activity
N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety and a thiophene ring. Its molecular formula is with a molecular weight of approximately 346.42 g/mol. The presence of these heterocycles suggests possible interactions with various biological targets.
Interaction with GIRK Channels
Research indicates that compounds similar to N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride may act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release, impacting conditions such as epilepsy and anxiety disorders.
Anticancer Activity
The compound exhibits significant anticancer properties . Studies have shown that derivatives containing thiophene and thiadiazole rings demonstrate cytotoxic effects against various cancer cell lines, including colon carcinoma and leukemia . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antitumor Efficacy
A series of synthesized compounds based on the structure of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride were evaluated for their antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 0.92 |
| Compound B | HeLa (Cervical Cancer) | 1.98 ± 1.22 |
| Compound C | CEM (T-Lymphocyte) | 9.6 ± 0.7 |
These results indicate that modifications in the structure can significantly enhance the anticancer activity of the compounds .
Neuroprotective Effects
In animal models, compounds similar to this one have shown protective effects against neurotoxic agents, potentially delaying the onset of neurological disorders . The neuroprotective mechanism is believed to involve modulation of neurotransmitter levels through GIRK channel activation.
Case Studies and Research Findings
Case Study: Anticonvulsant Activity
A study demonstrated that derivatives of thiadiazole exhibited anticonvulsant properties in rodent models. Compounds were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results showed that certain derivatives provided up to 80% protection at specific dosages .
Research Findings: In Vivo Studies
In vivo studies using animal models have confirmed the efficacy of related compounds in reducing tumor growth and enhancing survival rates in cancer-bearing mice. The activation of apoptotic pathways was observed through biochemical assays measuring caspase activity .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Start with benzo[c][1,2,5]thiadiazole-5-carboxylic acid activation using thionyl chloride (SOCl₂) to generate the acid chloride intermediate .
Coupling Reactions : React the acid chloride with a piperazine-ethyl-thiophene precursor under basic conditions (e.g., triethylamine in DMF) to form the carboxamide bond .
Purification : Use column chromatography (silica gel, chloroform:methanol gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
Critical Parameters : Temperature control (<5°C during acid chloride formation), solvent polarity (DMF for coupling), and stoichiometric ratios (1:1.2 acid chloride:amine) to minimize side products .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and piperazine-thiophene connectivity. Look for characteristic shifts: thiophene protons at δ 7.2–7.5 ppm and piperazine carbons at δ 45–55 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the hydrochloride form .
- IR Spectroscopy : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and amine/amide bands (~3300 cm⁻¹) .
Advanced: How can reaction optimization be systematically approached to improve yield and purity?
Methodological Answer:
Implement Design of Experiments (DoE) to identify critical variables:
- Factors : Solvent polarity, catalyst loading, temperature.
- Response Variables : Yield, purity (HPLC area%).
- Statistical Tools : Use fractional factorial designs (e.g., Taguchi method) to reduce trial counts. For example, optimize coupling reactions by testing DMF vs. THF at 0°C vs. RT .
- Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .
Advanced: How can computational methods predict reaction pathways and intermediates?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states and intermediates for acid chloride coupling.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF stabilization of charged intermediates).
- Feedback Integration : Combine computational predictions with experimental data (e.g., in situ FTIR monitoring) to refine models .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 2- vs. 3-substituted) or piperazine groups (e.g., N-methyl vs. N-aryl).
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituents with IC₅₀ values.
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions, prioritizing analogs with improved binding energies .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions.
- In Silico Validation : Cross-reference with databases like ChEMBL to compare bioactivity trends across structural analogs .
Advanced: What analytical challenges arise in assessing purity, and how are they addressed?
Methodological Answer:
- Challenge : Co-eluting impurities in HPLC (e.g., residual starting materials).
- Solution : Use hyphenated techniques (LC-MS/MS) or orthogonal methods (²D-TLC) for cross-verification.
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) for purity >98% .
Advanced: How to evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stress Testing : Expose to pH gradients (1–13), elevated temperatures (40–80°C), and light (UV/Vis) for 24–72 hours.
- Monitoring : Track degradation via HPLC-MS, focusing on hydrolytic cleavage of the carboxamide bond.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Basic: What are the key physicochemical parameters influencing solubility and formulation?
Methodological Answer:
- LogP Determination : Use shake-flask method (octanol/water) to assess hydrophobicity; target LogP <3 for aqueous solubility.
- Salt Screening : Test counterions (e.g., maleate vs. mesylate) to improve crystallinity and dissolution rates.
- Solubility Enhancers : Co-solvents (PEG 400) or cyclodextrin complexes for in vivo studies .
Advanced: Can green chemistry principles be applied to improve synthetic sustainability?
Methodological Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
- Catalytic Methods : Use enzyme-mediated coupling (e.g., lipases) or recyclable catalysts (Fe₃O₄ nanoparticles).
- Energy Efficiency : Employ microwave-assisted synthesis (100 W, 80°C) to reduce reaction times by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
